(Chloromethyl)ethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCFBNKBGBMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26968-58-1 | |
| Record name | Benzene, (chloromethyl)ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (chloromethyl)ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Chloromethyl Ethylbenzene
Chloromethylation Reactions of Ethylbenzene (B125841)
Chloromethylation is a classic example of an electrophilic aromatic substitution reaction, where an electrophile attacks the electron-rich benzene (B151609) ring. wikipedia.orgresearchgate.net In the case of ethylbenzene, the ethyl group is an activating, ortho-para directing substituent, meaning it increases the reaction rate compared to benzene and directs the incoming electrophile to the positions ortho and para to itself. wikipedia.org
The chloromethylation of ethylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism (SEAr). wikipedia.org The reaction can be broken down into three principal steps:
Generation of the Electrophile : The reaction requires a source of the chloromethyl group. This is typically accomplished in situ from reagents like formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a catalyst. wikipedia.orggoogle.com The catalyst, whether a Brønsted acid or a Lewis acid, facilitates the formation of a highly reactive electrophilic species, such as a chloromethyl cation (ClCH₂⁺) or a polarized complex. libretexts.orglibretexts.org
Electrophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the ethylbenzene ring attacks the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgresearchgate.net Due to the directing effect of the ethyl group, the attack preferentially occurs at the ortho and para positions, leading to more stable arenium ion intermediates compared to meta-attack.
Deprotonation and Re-aromatization : A weak base, such as the AlCl₄⁻ ion in reactions catalyzed by AlCl₃, removes a proton from the sp³-hybridized carbon of the arenium ion. libretexts.orglibretexts.org This final step restores the aromaticity of the ring, yielding the (chloromethyl)ethylbenzene product and regenerating the catalyst. libretexts.orgchemguide.co.uk The final product is a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. nih.gov
The choice of catalyst is critical in the chloromethylation of ethylbenzene as it significantly impacts the reaction's yield, selectivity towards the desired isomer (typically para), and the formation of byproducts. google.com Common byproducts include di-chloromethylated derivatives and diarylmethane compounds formed from the subsequent reaction of the product with another ethylbenzene molecule. google.comsciencemadness.org
Sulfuric acid (H₂SO₄) is a strong Brønsted acid that can effectively catalyze the chloromethylation reaction. sciencemadness.orgpatsnap.com It can be used in various forms, including concentrated or aqueous solutions. patsnap.comresearchgate.net In some processes, sulfuric acid is used with a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to enhance the reaction between the aqueous acid phase and the organic ethylbenzene phase. patsnap.com This approach can lead to high yields and purity. patsnap.com
One patented method utilizes an aqueous sulfuric acid solution with tetrabutylammonium (B224687) bromide as a phase transfer catalyst. The reaction between ethylbenzene and paraformaldehyde with a continuous feed of hydrogen chloride gas at elevated temperatures results in high yields of ethylbenzyl chloride. patsnap.com
Table 1: Example of Sulfuric Acid Catalysis in Ethylbenzene Chloromethylation Data derived from a patented preparation method for a floralozone intermediate. patsnap.com
| Parameter | Value |
| Reactants | Ethylbenzene, Paraformaldehyde, Aqueous Sulfuric Acid (80% by mass), Tetrabutylammonium Bromide |
| Catalyst System | Sulfuric Acid (Brønsted acid) and Tetrabutylammonium Bromide (Phase Transfer Catalyst) |
| Reaction Temperature | 115 °C |
| Reaction Time | 5 hours |
| Yield | 85-94% |
| Product Purity | >95% |
Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for Friedel-Crafts reactions, including chloromethylation. wikipedia.orgiitk.ac.in It functions by coordinating with the chloromethylating agent to generate a highly potent electrophile, thereby accelerating the reaction. libretexts.orggoogle.com While effective, the high activity of AlCl₃ can sometimes be a drawback, as it may promote unwanted side reactions. sciencemadness.org A significant issue is the formation of diarylmethane derivatives, where the initially formed this compound acts as an alkylating agent towards another molecule of ethylbenzene. google.comsciencemadness.org This reduces the yield of the desired monochloromethylated product.
Table 2: General Characteristics of AlCl₃ Catalysis
| Feature | Description |
| Catalyst Type | Strong Lewis Acid. wikipedia.org |
| Activity | High catalytic activity for electrophilic aromatic substitution. epa.gov |
| Mechanism | Forms a highly reactive electrophile with the alkylating agent. libretexts.orglibretexts.org |
| Disadvantages | Can promote side reactions, notably the formation of diarylmethane byproducts. google.comsciencemadness.org |
| Workup | Typically requires quenching and generates significant waste streams. patsnap.com |
In the pursuit of more environmentally benign synthetic routes, solid acid catalysts like montmorillonite (B579905) clays (B1170129) have gained significant attention. rsc.org K10-montmorillonite is an acid-treated clay that possesses a high surface area and both Brønsted and Lewis acid sites on its surface, making it an effective heterogeneous catalyst for various organic reactions. mdpi.compropulsiontechjournal.com Its advantages include low cost, ease of handling, and simple recovery from the reaction mixture by filtration. mdpi.com The use of a heterogeneous catalyst like K10 can enhance selectivity and minimize waste compared to homogeneous catalysts like AlCl₃. nih.gov While specific data on ethylbenzene chloromethylation is not detailed in the provided sources, the known catalytic activity of K10 in Friedel-Crafts reactions suggests its potential as an efficient and recyclable catalyst for this transformation. mdpi.comnih.gov
Table 3: Potential Advantages of K10-Montmorillonite Catalysis
| Feature | Advantage |
| Catalyst Type | Heterogeneous solid acid (Brønsted and Lewis sites). mdpi.com |
| Environmental Impact | Eco-friendly and low-cost. rsc.org |
| Recyclability | Easily recovered by filtration and can be reused. mdpi.com |
| Selectivity | Potential for higher product selectivity and reduced side reactions. nih.gov |
| Handling | Easy to handle and separate from the product mixture. mdpi.com |
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sci-hub.senih.gov Their high surface area, tunable porosity, and well-defined active sites make them promising candidates for heterogeneous catalysis. sci-hub.seirost.ir The aluminum-based MOF, MIL-53(Al), has demonstrated catalytic activity for Friedel-Crafts alkylation reactions. researchgate.net The Lewis acidic Al sites within the framework can activate substrates for electrophilic attack. researchgate.net
Furthermore, the properties of MOFs like MIL-53(Al) can be tailored through post-synthetic modification. For example, sulfonic acid groups can be grafted onto the organic linkers, introducing strong Brønsted acid sites and enhancing catalytic performance. rsc.org The use of MOFs as catalysts for the chloromethylation of ethylbenzene could offer benefits such as high stability, shape-selectivity due to the defined pore structure, and catalyst recyclability. irost.irrsc.org
Table 4: Features of MIL-53(Al) as a Catalyst Platform
| Feature | Description |
| Catalyst Type | Heterogeneous Lewis acid catalyst. researchgate.net |
| Structure | Crystalline porous material with high surface area and thermal stability. nih.govirost.ir |
| Active Sites | Coordinatively unsaturated aluminum centers act as Lewis acid sites. researchgate.net |
| Modifiability | Amenable to post-synthetic modification to introduce other functionalities (e.g., Brønsted acid sites). rsc.org |
| Potential Benefits | High stability, recyclability, and potential for shape-selectivity. irost.irrsc.org |
Role of Chloromethylation Reagents
The direct chloromethylation of ethylbenzene is a primary method for synthesizing this compound. This electrophilic aromatic substitution reaction, often referred to as the Blanc chloromethylation, involves reacting ethylbenzene with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. sciencemadness.orgunive.it
The most common reagents for this process are paraformaldehyde (a solid polymer of formaldehyde) and gaseous hydrogen chloride. sciencemadness.orggoogle.com The reaction is typically catalyzed by zinc chloride (ZnCl₂), although other Lewis acids like stannic chloride or aluminum chloride can be employed. sciencemadness.orgscirp.org The function of the catalyst is to facilitate the formation of the electrophilic species, the chloromethyl cation (ClCH₂⁺), from formaldehyde and HCl.
A typical procedure involves heating a mixture of ethylbenzene, paraformaldehyde, and pulverized zinc chloride to around 60-70°C while bubbling hydrogen chloride gas through the mixture. sciencemadness.orggoogle.comtandfonline.com The reaction proceeds as the chloromethyl group is introduced onto the aromatic ring of ethylbenzene. This process yields a mixture of isomers, primarily ortho- and para-(chloromethyl)ethylbenzene, due to the directing effect of the ethyl group. tandfonline.com The organic layer is then separated, washed to remove the acid and catalyst, and distilled under vacuum to isolate the product mixture with yields reported as high as 91-94%. sciencemadness.orgtandfonline.com
| Reagent System | Catalyst | Temperature | Yield | Reference |
| Paraformaldehyde, Hydrogen Chloride | Zinc Chloride | 60-70°C | 94% | sciencemadness.org |
| Paraformaldehyde, Hydrogen Chloride | Zinc Chloride | 60°C | 91% | tandfonline.com |
Synthesis via Benzyl (B1604629) Alcohol Derivatives
An alternative and often more selective route to this compound involves the synthesis and subsequent chlorination of ethylbenzyl alcohol. This multi-step approach allows for greater control over the final product's isomeric purity.
Precursor Preparation through Acylation and Reduction
The synthesis begins with the Friedel-Crafts acylation of benzene. saskoer.camasterorganicchemistry.com In this step, benzene is reacted with an acyl halide, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). saskoer.caunacademy.com This reaction introduces the propionyl group onto the benzene ring to form ethyl phenyl ketone (propiophenone). unacademy.com The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring. saskoer.ca
The resulting ketone, propiophenone, is then reduced to the corresponding secondary alcohol, 1-phenylethanol. inchem.orgvaia.com This reduction can be effectively achieved using hydride-based reducing agents. libretexts.org Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide yields the desired ethylbenzyl alcohol. libretexts.org
Chlorination Techniques of Benzyl Alcohols
The final step in this pathway is the conversion of the synthesized ethylbenzyl alcohol to this compound. This is a nucleophilic substitution reaction where the hydroxyl group (-OH) of the alcohol is replaced by a chlorine atom.
Several reagents are effective for this chlorination. Dichlorosulfoxide, more commonly known as thionyl chloride (SOCl₂), is a widely used reagent for converting alcohols to alkyl chlorides. google.comcommonorganicchemistry.comresearchgate.net The reaction proceeds with the formation of a chlorosulfite intermediate, which then decomposes to yield the alkyl chloride, sulfur dioxide, and hydrogen chloride gas. researchgate.net The use of thionyl chloride is advantageous as the byproducts are gaseous, simplifying product purification. commonorganicchemistry.com
Phosphorus trichloride (B1173362) (PCl₃) is another classical reagent for the chlorination of alcohols. google.com The reaction involves the displacement of the hydroxyl group by a chloride ion. While effective, this method requires careful control of stoichiometry and reaction conditions. Other reagents, such as those derived from Ph₃P-CCl₄ or Vilsmeier-Haack reagents, can also be used for this transformation. scirp.org A patent describes the chlorination of 4-ethylbenzyl alcohol with phosphorus oxychloride, achieving a 73% yield. patsnap.com
| Alcohol Precursor | Chlorinating Agent | Catalyst/Conditions | Product | Reference |
| Ethylbenzyl alcohol | Thionyl Chloride (SOCl₂) | Often neat or in a solvent like DCM | This compound | google.comcommonorganicchemistry.com |
| 4-Ethylbenzyl alcohol | Phosphorus Oxychloride (POCl₃) | Not specified | 4-Ethylbenzyl chloride | patsnap.com |
| Benzyl Alcohols | Aluminum Chloride (AlCl₃) | 70°C | Benzyl Chlorides | scirp.org |
Halogenated Alkane Reactions with Benzene Derivatives
The synthesis of this compound can also be approached through carbon-carbon bond-forming reactions, particularly through metal-catalyzed cross-coupling methods. These advanced techniques offer alternative disconnections for constructing the target molecule.
Metal-Catalyzed Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. chemie-brunschwig.chchemie-brunschwig.ch Reactions like the Suzuki, Negishi, and Stille couplings provide powerful methods for joining different organic fragments. chemie-brunschwig.ch For the synthesis of this compound derivatives, a relevant strategy would involve the coupling of a benzylic electrophile with an organometallic reagent.
For instance, palladium-catalyzed cross-coupling reactions can be used to form sp³-sp² bonds. acs.orgacs.org Research has demonstrated the successful coupling of benzylic halides, such as 2-(chloromethyl)-2,1-borazaronaphthalene (a pseudobenzylic halide), with various organoboron reagents (a Suzuki-Miyaura type coupling). acs.orgacs.org Similarly, the Negishi cross-coupling, which utilizes organozinc reagents, is known for its high reactivity and functional group tolerance in coupling with aryl or alkenyl halides, catalyzed by palladium or nickel complexes. chemie-brunschwig.chcaltech.edu These principles could be applied by coupling an appropriate ethyl-substituted benzene organometallic species with a chloromethyl-containing electrophile, or vice versa, under the catalysis of a transition metal complex.
Optimization of Reaction Conditions for Product Purity and Yield
Optimizing reaction conditions is critical for maximizing product yield and ensuring high purity, particularly concerning regioselectivity (the ratio of para to ortho isomers).
In chloromethylation reactions, selectivity can be influenced by the choice of catalyst and solvent. The use of phase-transfer catalysts has been shown to improve both yield and the para/ortho selectivity ratio in the chloromethylation of various alkylbenzenes, including ethylbenzene. unive.it For example, conducting the reaction in the presence of certain quaternary ammonium salts can enhance the formation of the desired para isomer. unive.it
For multi-step syntheses, optimization at each stage is crucial. In Friedel-Crafts acylation, the choice of Lewis acid and reaction temperature can affect the outcome. For the reduction of the resulting ketone, the choice between a strong reducing agent like LiAlH₄ and a milder one like NaBH₄ depends on the presence of other functional groups in the molecule. libretexts.org
In metal-catalyzed coupling reactions, optimization involves screening a wide array of parameters. This includes the choice of metal catalyst (e.g., palladium or nickel), the ligands coordinated to the metal, the base used, the solvent system, and the reaction temperature. acs.orgacs.org Statistical methods like Response Surface Methodology (RSM) can be employed to systematically investigate the effects of multiple variables and find the optimal conditions for maximizing conversion and yield. mdpi.comlsbu.ac.uk
Formation of this compound as a By-product or Intermediate in Complex Organic Transformations (e.g., Friedel-Crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene)
In the realm of complex organic transformations, the formation of specific isomers of this compound can occur, not as the primary target, but as by-products or transient intermediates. A notable example is the Friedel-Crafts alkylation of benzene with the multifunctional reagent 3-chloro-2-(chloromethyl)-1-propene. researchgate.netlew.ro The outcome of this reaction is highly dependent on the catalyst employed, leading to a diverse array of products and demonstrating the intricate pathways of carbocation chemistry. researchgate.net
Research into the alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene has revealed that the choice of catalyst dictates the major products formed. lew.ro When concentrated sulfuric acid (H₂SO₄) is used as the catalyst, the reaction yields 1,1-dithis compound as one of the primary products. researchgate.net This highlights a pathway where the alkylating agent undergoes rearrangement and reaction with benzene to form a disubstituted ethylbenzene derivative.
Conversely, when a different type of catalyst, such as aluminum chloride (AlCl₃) or K10-montmorillonite clay, is utilized, the reaction proceeds through alternative mechanistic routes. researchgate.net These catalysts, which possess both Lewis and Brønsted acid characteristics, lead to the formation of cyclic compounds and other rearranged products instead of the dithis compound derivative. researchgate.netlew.ro The major products under these conditions are identified as cis- and/or trans-2-methyl-1-phenylindan and 1-chloro-2-methyl-3,3-diphenylpropane. researchgate.net
The significant variation in product distribution underscores the role of the catalyst in directing the transformation of the carbocation intermediates generated from 3-chloro-2-(chloromethyl)-1-propene in the presence of benzene. lew.ro The formation of 1,1-dithis compound specifically with a sulfuric acid catalyst illustrates a case where a this compound derivative arises as a key product in a complex reaction, rather than through direct chloromethylation of ethylbenzene.
Detailed Research Findings
The investigation into the Friedel-Crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene provides a clear example of catalyst-dependent product formation. The products were identified primarily through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. lew.ro
With sulfuric acid as the catalyst, the main products identified were:
1,1-dithis compound
Three isomeric dimers of the starting alkene (1,5-dichloro-2,4-di(chloromethyl)-2-methyl-x-pentenes)
Five isomeric monochloro dimers researchgate.netlew.ro
When aluminum chloride or K10-montmorillonite clay were used as catalysts, the reaction yielded a different set of major products:
cis- and/or trans-2-methyl-1-phenylindan
1-chloro-2-methyl-3,3-diphenylpropane researchgate.netlew.ro
The following interactive data table summarizes the influence of the catalyst on the major products of the reaction.
Table 1: Catalyst Influence on Product Formation in the Alkylation of Benzene with 3-chloro-2-(chloromethyl)-1-propene
| Catalyst | Major Products Identified | Product Type |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | 1,1-dithis compound | Dichlorinated Alkylbenzene |
| Isomeric Dimers of Alkylating Agent | Dimerization By-products | |
| Aluminum Chloride (AlCl₃) | cis- and/or trans-2-methyl-1-phenylindan | Cyclized Product (Indan) |
| 1-chloro-2-methyl-3,3-diphenylpropane | Diphenylated Propane | |
| K10-Montmorillonite Clay | cis- and/or trans-2-methyl-1-phenylindan | Cyclized Product (Indan) |
Chemical Transformations and Reactivity Studies of Chloromethyl Ethylbenzene
Nucleophilic Substitution Reactions
The presence of the chloromethyl group makes (chloromethyl)ethylbenzene susceptible to nucleophilic substitution reactions, where the chlorine atom acts as a leaving group. cymitquimica.com This reactivity is fundamental to its role as a building block in organic synthesis. riverlandtrading.comriverlandtrading.com
Synthesis of Ether- and Amine-Containing Compounds
This compound readily reacts with nucleophiles like alcohols and amines to form ethers and amines, respectively. For instance, the reaction with an alcohol in the presence of a base leads to the formation of an ether. Similarly, reacting it with an amine yields a substituted amine. The synthesis of N,N-bis(2-hydroxyethyl)benzylamine involves the reaction of benzyl (B1604629) chloride with N,N-bis(2-hydroxyethyl)amine. google.com This resulting compound can then be treated with thionyl chloride to produce N,N-bis(2-chloroethyl)benzylamine. google.com Another example is the reaction with excess ammonia, which produces phenylmethylamine through a nucleophilic substitution mechanism. wordpress.com
The synthesis of benzyl chloromethyl ether, a related compound, is achieved by reacting benzyl alcohol with aqueous formaldehyde (B43269) and hydrogen chloride. chemicalbook.com This process yields a crude product that can be purified by distillation. orgsyn.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alcohol/Base | Alkyl ethylbenzyl ether | Ether Synthesis |
| This compound | Amine | Substituted ethylbenzylamine | Amine Synthesis |
| Benzyl chloride | N,N-bis(2-hydroxyethyl)amine | N,N-bis(2-hydroxyethyl)benzylamine | Amine Synthesis |
| N,N-bis(2-hydroxyethyl)benzylamine | Thionyl chloride | N,N-bis(2-chloroethyl)benzylamine | Chlorination |
| (Chloromethyl)benzene | Excess Ammonia | Phenylmethylamine | Amine Synthesis |
Significance in Pharmaceutical and Agrochemical Synthesis
The ability of this compound to undergo nucleophilic substitutions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. riverlandtrading.compatsnap.com In the pharmaceutical industry, it serves as a building block for more complex molecules. riverlandtrading.com In agrochemical applications, it is used to create active ingredients for herbicides, insecticides, and fungicides, contributing to pest control and crop protection. riverlandtrading.com For example, 2,4-Dichloro-1-(1-chloroethyl)benzene is used as a precursor in agrochemical synthesis. smolecule.com
Metal-Catalyzed Coupling Reactions for Advanced Carbon-Carbon Bond Formation
This compound can participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. mdpi.com These reactions are crucial for building more complex molecular skeletons from simpler starting materials.
Expansion of Molecular Carbon Chains
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the selective coupling of the C(sp²)–Br bond in dihalogenated hydrocarbons with arylboronic acids, leaving the C(sp³)–Cl bond of the chloromethyl group intact. mdpi.com This selective reactivity enables the targeted expansion of the carbon framework. For example, 1-bromo-4-(chloromethyl)benzene can be selectively coupled with various arylboronic acids to produce chloromethyl-1,1'-biphenyl compounds in good yields. mdpi.com This methodology highlights the ability to precisely extend the molecular structure.
Synthesis of Structurally Complex Organic Molecules
The versatility of metal-catalyzed coupling reactions with this compound extends to the synthesis of intricate organic molecules. mdpi.com A one-pot, dual arylation of 1-bromo-4-(chloromethyl)benzene has been developed, allowing for the sequential introduction of two different aryl groups to create unsymmetrical methylene-linked biaryl derivatives. mdpi.com This approach provides a direct route to a diverse range of complex structures. Furthermore, the palladium-catalyzed cross-coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with various organotrifluoroborates and terminal alkynes has been shown to produce a library of novel azaborines, which have potential applications in medicinal chemistry and materials science. acs.org
Table 2: Examples of Metal-Catalyzed Coupling Reactions
| Substrate | Reagent | Catalyst System | Product Type |
| 1-bromo-4-(chloromethyl)benzene | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Chloromethyl-1,1'-biphenyl |
| 1-bromo-4-(chloromethyl)benzene | Two different arylboronic acids | Pd(OAc)₂ / PCy₃·HBF₄ | Unsymmetrical 4-benzyl-1,1'-biphenyl |
| 2-(chloromethyl)-2,1-borazaronaphthalene | Potassium (hetero)aryltrifluoroborate | Palladium catalyst | Substituted azaborine |
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The ethyl group is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions. askfilo.com However, the chloromethyl group's electronic effect is more complex. While the chlorine atom is electron-withdrawing through induction, the CH₂ group can participate in hyperconjugation, which is electron-donating. stackexchange.com It is suggested that the -CH₂Cl group as a whole acts as an electron-donating group, though less so than a simple methyl group. stackexchange.com
An example of an electrophilic aromatic substitution is the chlorination of ethylbenzene (B125841), which primarily yields the para-substituted product due to less steric hindrance compared to the ortho position. askfilo.com Another important reaction is chloromethylation, where a chloromethyl group is introduced onto an aromatic ring. The Blanc chloromethylation uses a hydroxycarbenium ion as an intermediate. wikipedia.org Kinetic studies of the chloromethylation of toluene (B28343) with methoxyacetyl chloride and aluminum chloride suggest the formation of a highly selective methoxymethyl cation as the electrophile. nih.gov
Nitration Studies
The nitration of (chloromethyl)benzene, a related compound, has been studied, and the product distribution provides insight into the directing effects of the chloromethyl group. uzh.ch The reaction yields a mixture of ortho, meta, and para isomers, with the para isomer being the most abundant, followed by the ortho and then the meta isomer. uzh.ch Specifically, the nitration of (chloromethyl)benzene results in approximately 32% ortho-(chloromethyl)nitrobenzene, 15.5% meta-(chloromethyl)nitrobenzene, and 52.5% para-(chloromethyl)nitrobenzene. uzh.ch This indicates that the chloromethyl group is an ortho, para-directing group.
Nitration of benzyl chloride with nitric acid in the presence of a niobium pentoxide catalyst has been shown to produce mononitro products with high para selectivity. stackexchange.com Another method involves the use of urea (B33335) nitrate (B79036) in sulfuric acid. stackexchange.com
The nitration of ethylbenzene is another relevant reaction, typically proceeding with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orggoogle.com
Sulfonation Studies
The sulfonation of aromatic compounds like ethylbenzene is a key industrial process, often used in the production of surfactants. acs.org This reaction is typically carried out using sulfur trioxide (SO₃) in a falling film reactor. acs.org The sulfonation of an aromatic ring is generally a reversible process. libretexts.org The reverse reaction, desulfonation, can be favored by certain conditions. damascusuniversity.edu.sy
Radical Reactions and Alpha-Hydrogen Halogenation
The benzylic position of this compound is susceptible to radical reactions. askfilo.com Halogenation at the alpha-position of the ethyl group can occur via a free radical mechanism, especially under UV light or at high temperatures. askfilo.comlibretexts.org This is because the benzylic radical formed as an intermediate is stabilized by resonance with the benzene ring. askfilo.com
The reaction of ethylbenzene with chlorine gas (Cl₂) under UV light leads to the formation of (1-chloroethyl)benzene (B1265384) as the main product. askfilo.commdpi.com This reaction proceeds through a free radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgdocbrown.info
Initiation: Homolytic cleavage of the chlorine molecule (Cl₂) by UV light to form two chlorine radicals (Cl•). askfilo.comlibretexts.org
Propagation: A chlorine radical abstracts a benzylic hydrogen from ethylbenzene to form a benzylic radical and hydrogen chloride (HCl). askfilo.com This benzylic radical then reacts with another chlorine molecule to produce (1-chloroethyl)benzene and a new chlorine radical. askfilo.com
Termination: The reaction is terminated by the combination of two radicals, such as two chlorine radicals, or a chlorine radical and a benzylic radical. docbrown.infochemguide.co.uk
Over-halogenation can occur, leading to the formation of di- or tri-halogenated products. libretexts.org The presence of an electron-withdrawing halogen on the α-carbon can make the remaining α-hydrogens more acidic and susceptible to further substitution. libretexts.org
Polymerization Initiatives and Catalyst Applications
This compound and its derivatives can act as initiators in polymerization reactions. riverlandtrading.com The chloromethyl group is a key functional group that can initiate cationic polymerization. riverlandtrading.comacs.org
In the context of polymerization, this compound can serve as an initiator, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org In ATRP, an alkyl halide is used as an initiator, and the polymerization proceeds through a reversible activation/deactivation process of the growing polymer chain, which is mediated by a transition metal catalyst. acs.orgfujifilm.com The halide group is transferred between the dormant polymer chain and the catalyst, controlling the concentration of active radical species. acs.org
Cationic polymerization can also be initiated by compounds like this compound. acs.orggoogle.com In this case, a Lewis acid is typically used to activate the carbon-chlorine bond, generating a carbocation that initiates the polymerization of a monomer. acs.orggoogle.com The choice of Lewis acid is crucial for controlling the polymerization and preventing side reactions. acs.org For instance, the polymerization of p-(chloromethyl)styrene has been controlled using BF₃·OEt₂ as a catalyst in conjunction with an alcohol initiator. acs.org
The use of this compound and related initiators in controlled/living polymerization techniques allows for the synthesis of polymers with well-defined architectures and high molecular weights. riverlandtrading.comgoogle.com In a living polymerization, chain termination and transfer reactions are minimized, allowing the polymer chains to grow as long as monomer is available. mdpi.com This control over the polymerization process is essential for producing high molecular weight polymers with narrow molecular weight distributions (low polydispersity). acs.orggoogle.com
The molecular weight of the resulting polymer is inversely proportional to the initial concentration of the initiator. acs.org By carefully controlling the ratio of monomer to initiator, polymers with a target molecular weight can be synthesized. acs.org This has been demonstrated in the polymerization of various monomers, including styrenes and acrylates, using initiators with functionalities similar to this compound. acs.orgasianpubs.org
Advanced Applications and Derivatization in Materials Science and Specialty Chemicals
Precursor for Advanced Polymer Materials
The presence of the chloromethyl group provides a reactive site for initiating polymerization or for post-polymerization functionalization, making (chloromethyl)ethylbenzene and its derivatives, such as vinylbenzyl chloride (chloromethyl styrene), indispensable in creating advanced polymer materials. researchgate.net These monomers can be readily polymerized or copolymerized, and the resulting polymers can be chemically modified through nucleophilic substitution of the benzylic chlorine atom. researchgate.net This allows for the precise introduction of various functional groups into the polymer structure, leading to materials with specific, desirable characteristics for use in electronics, biotechnology, and separation technologies. univook.comchemicalbook.com
This compound derivatives, particularly 4-vinylbenzyl chloride (4-VBC), serve as key building blocks in the synthesis of functional polymers for photoelectric and optoelectronic applications. univook.com These applications include materials like conductive polymers and photoresists, which are fundamental to the fabrication of electronic devices. univook.commdpi.com
The utility of these monomers stems from the reactive chloromethyl group, which can be easily converted into other functionalities either before or after polymerization. This allows for the creation of polymers with tailored electronic properties. For instance, the chloromethyl group can be used to attach chromophores or electroactive moieties to a polymer backbone, influencing its light absorption, emission, and charge transport characteristics. mdpi.com Conductive polymers, which have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on extended π-conjugated systems. mdpi.comekb.eg While this compound itself is not conjugated, its derivatives are used to create the functional side chains or cross-linking networks that support and stabilize these systems, or to prepare precursor polymers that are later converted into the final conductive material. univook.com
In the field of microfabrication, polymers derived from these monomers are used as photoresists. univook.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical step in creating integrated circuits and other electronic components. The reactivity of the chloromethyl group allows for cross-linking reactions upon exposure to light, changing the solubility of the polymer and enabling the creation of precise, high-resolution patterns.
One of the most significant applications of this compound derivatives is in the production of high-performance resins, particularly ion-exchange resins. univook.comchemicalbook.com These resins are widely used in water treatment, chemical purification, and catalysis. chemicalbook.commuro-chem.co.jp The synthesis typically involves the copolymerization of a this compound derivative, such as vinylbenzyl chloride, with a cross-linking agent like divinylbenzene. researchgate.netstrath.ac.uk
The resulting chloromethylated copolymer beads serve as an intermediate that can be readily functionalized. By reacting these beads with various amines, quaternary ammonium (B1175870) groups are introduced, creating strong or weak base anion-exchange resins. researchgate.net The density of these functional groups, and thus the ion-exchange capacity of the resin, can be precisely controlled through the initial monomer ratio. researchgate.net
Research has shown that the properties of the final resin are highly dependent on the synthesis conditions. For example, the choice of swelling agent used during the chloromethylation of a styrene-divinylbenzene copolymer significantly impacts the final ion-exchange capacity and the physical integrity of the resin beads. The use of saturated hydrocarbon liquids like cyclohexane (B81311) has been shown to yield resins with high capacity while minimizing bead fragmentation. google.com
| Saturated Hydrocarbon Liquid | Ion Exchange Capacity (meq/g) | Spherical Beads (%) |
|---|---|---|
| cyclohexane | 3.7 | 100% |
| cycloheptane | 3.6 | 100% |
| cyclooctane | 4.0 | 98% |
| cyclopentane | 3.9 | 98% |
| isooctane | 3.2 | 98% |
| hexane | 3.2 | 75% |
| heptane | 1.3 | 50% |
| octane | 2.7 | 0% |
| methylcyclohexane | 3.2 | 100% |
Role in Specialty Chemical Production
The reactivity of the chloromethyl group makes this compound a valuable intermediate in the synthesis of a wide array of specialty chemicals. It serves as an effective ethylbenzylating agent, allowing for the introduction of the ethylbenzyl moiety into various molecules through nucleophilic substitution reactions. This capability is leveraged in the manufacturing of surfactants, fragrances, and corrosion inhibitors.
In the production of surfactants, this compound is used to synthesize specific types of cationic surfactants. Cationic surfactants are typically quaternary ammonium salts, which feature a positively charged nitrogen atom. These compounds are effective as emulsifiers, dispersants, and biocides.
The synthesis involves the quaternization of a tertiary amine with this compound. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chloride ion. This forms a quaternary ammonium salt where the nitrogen is bonded to the ethylbenzyl group. By choosing a tertiary amine with long alkyl chains (e.g., a fatty amine), the resulting molecule possesses the amphiphilic character required for a surfactant: a hydrophilic, positively charged head (the quaternary ammonium group) and a hydrophobic, oil-soluble tail (the long alkyl chains and the ethylbenzene (B125841) group). These surfactants find use in industrial cleaners and sanitizers. chemicalbook.com
This compound serves as a precursor for the synthesis of various aroma compounds used in the fragrance and flavor industry. nih.gov The production of these materials relies on the chemical modification of the base molecule to create new compounds with specific olfactory properties. The reactive chloromethyl group is an ideal handle for introducing functional groups commonly found in fragrance molecules, such as esters, ethers, and aldehydes. doaj.org
For example, the chloromethyl group can be hydrolyzed to form ethylbenzyl alcohol. This alcohol can then be esterified with various carboxylic acids to produce a range of ethylbenzyl esters, many of which possess pleasant floral or fruity scents. Alternatively, reaction with sodium alkoxides can yield ethylbenzyl ethers, another class of aroma chemicals. Furthermore, oxidation of the precursor can lead to other fragrant compounds; for instance, the oxidation of ethylbenzene itself can yield acetophenone, a compound with a sweet, floral, almond-like scent that is used in perfumery. d-nb.info This versatility allows chemists to synthesize a diverse palette of fragrance and flavor ingredients from a single, readily available intermediate.
Derivatives of this compound are utilized in the formulation of highly effective corrosion inhibitors, particularly for protecting metals in acidic environments, a common challenge in industrial processes such as oil and gas exploration. google.comgoogle.comnih.gov The primary mechanism of these inhibitors involves the formation of a protective film on the metal surface.
Many of these inhibitors are quaternary ammonium salts, synthesized by reacting this compound or a similar benzyl (B1604629) chloride derivative with nitrogen-containing heterocyclic compounds like quinoline. researchgate.net The resulting large, organic cations have a strong tendency to adsorb onto the metal surface. The adsorption process is driven by several interactions: the electrostatic attraction between the positive charge on the nitrogen atom and the negatively charged metal surface (in acidic solution), as well as the interaction of the π-electrons in the aromatic rings with the vacant d-orbitals of the metal atoms. This leads to the formation of a dense, hydrophobic barrier that isolates the metal from the corrosive medium, significantly reducing the rate of both anodic and cathodic corrosion reactions. researchgate.net
Research on N-Benzylquinolinium Chloride (BQC) derivatives, which are structurally analogous to compounds synthesized from this compound, has demonstrated their exceptional performance. Studies show that these compounds can achieve very high inhibition efficiencies, even at elevated temperatures. researchgate.net
| Inhibitor | Concentration | Temperature | Corrosion Rate (g/(m²·h)) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| BQD | 0.05% | 90°C | 3.1 | >98% (calculated) |
Note: Inhibition efficiency is often calculated relative to a blank, uninhibited solution. A reduction in corrosion rate from >150 g/(m²·h) to 3.1 g/(m²·h) corresponds to an efficiency of over 98%.
Environmental Fate, Transport, and Ecotoxicological Assessment
Environmental Distribution and Persistence
The distribution and persistence of (Chloromethyl)ethylbenzene in the environment are governed by its physicochemical properties, which indicate it will likely be distributed between air and water, with a potential for persistence in air.
Due to its anticipated moderate to high vapor pressure, this compound is expected to volatilize from soil and water surfaces. Once in the atmosphere, its fate will be determined by atmospheric transformation processes. For analogous compounds like benzyl (B1604629) chloride, the primary atmospheric degradation pathway is reaction with photochemically produced hydroxyl radicals. canada.ca Benzyl chloride is considered persistent in air, and it is likely that this compound would exhibit similar behavior. canada.ca This persistence allows for the potential for long-range atmospheric transport.
When released into water, this compound is expected to undergo rapid hydrolysis. For instance, its close analog, benzyl chloride, hydrolyzes to benzyl alcohol. oecd.orgquora.com The rate of this reaction is pH-dependent, with a half-life of 9.48 hours at pH 7 and 25°C for benzyl chloride. oecd.org This rapid degradation in water suggests that the parent compound may not persist in aquatic systems, but its degradation products, such as the corresponding ethylbenzyl alcohol, would be formed. oecd.org
In soil, the mobility of this compound would be influenced by its sorption to soil organic matter. While specific data is lacking, its structure suggests moderate adsorption. Volatilization from the soil surface is also a significant removal process. cdc.gov Leaching into groundwater could occur, but the rapid hydrolysis would likely limit the extent of contamination by the parent compound.
The primary degradation pathway for this compound in aquatic environments is expected to be abiotic hydrolysis to ethylbenzyl alcohol. oecd.orgquora.com The resulting alcohol is anticipated to be more amenable to biodegradation. For example, benzyl alcohol, the hydrolysis product of benzyl chloride, is readily biodegradable. oecd.org
Direct biodegradation of the parent this compound may be limited. Studies on the related compound vinylbenzyl chloride show that it is not readily biodegradable, with only 28.4% degradation over 28 days in one study. chemicalbook.com Given the reactivity of the chloromethyl group, abiotic degradation is likely to be the more significant process in aquatic and soil environments.
Ecotoxicological Studies and Environmental Impact Assessment
The ecotoxicological profile of this compound is largely inferred from data on similar reactive benzyl halides, which indicate a potential for significant aquatic toxicity.
Structurally similar compounds, such as benzyl chloride and vinylbenzyl chloride, are classified as toxic or very toxic to aquatic organisms. oecd.orgscbt.comdupont.com Benzylhalides are known to exhibit excess toxicity beyond simple narcosis due to their chemical reactivity. oup.comresearchgate.net This suggests that this compound could cause adverse effects to aquatic life at relatively low concentrations. The acute toxicity is primarily associated with the parent compound, as its hydrolysis product, ethylbenzyl alcohol, is expected to have significantly lower toxicity, similar to how benzyl alcohol's toxicity is low compared to benzyl chloride. oecd.org
The table below summarizes ecotoxicity data for surrogate compounds, which can be used to estimate the potential impact of this compound.
Interactive Data Table: Ecotoxicity of Compounds Structurally Similar to this compound
| Compound | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Benzyl Chloride | Poecilia reticulata (Guppy) | LD50 | 0.39 | 14 days | oecd.org |
| Benzyl Chloride | Daphnia magna (Water Flea) | EC50 | 3.2 | 48 hours | oecd.org |
| Vinylbenzyl Chloride | Pimephales promelas (Fathead Minnow) | LC50 | 0.31 | 96 hours | chemicalbook.com |
| Vinylbenzyl Chloride | Daphnia magna (Water Flea) | EC50 | 0.65 | 48 hours | chemicalbook.com |
| Vinylbenzyl Chloride | Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 0.49 | 72 hours | chemicalbook.com |
This compound is classified as a Volatile Organic Compound (VOC) due to its chemical structure and expected volatility. As a VOC, it can contribute to the formation of ground-level ozone and other photochemical smog constituents through atmospheric reactions. nih.gov
In environmental hazard classification schemes, compounds like benzyl chloride are noted for their high toxicity to aquatic organisms and potential for carcinogenicity. canada.ca Given its structural similarity, this compound would likely be considered a hazardous substance. For example, the related compound vinylbenzyl chloride is described as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com This suggests that releases of this compound to the environment would be of concern, warranting careful management to prevent contamination and ecosystem damage.
Pollutant Transport Modeling in Aquatic Systems (e.g., advection-diffusion equation, tracer applications)
The advection-diffusion equation considers two main transport mechanisms:
Advection: The transport of a substance by the bulk movement of the fluid (e.g., river currents, groundwater flow). The velocity of the water is a key parameter in this part of the model.
Diffusion: The net movement of a substance from an area of higher concentration to one of lower concentration, driven by random molecular motion. The diffusion coefficient is a critical parameter that is specific to the chemical and the medium (water). uu.nlresearchgate.net
The general form of the advection-diffusion equation is often expressed as:
∂C/∂t = D ∇²C - v · ∇C + R
Where:
C is the concentration of the substance.
t is time.
D is the diffusion coefficient.
v is the velocity field of the fluid.
∇ is the gradient operator.
R represents sources or sinks of the substance (e.g., degradation).
For volatile compounds like this compound, modeling must also account for mass transfer between phases, such as volatilization from the water surface to the atmosphere. nih.govascelibrary.org Models developed for VOCs in coupled vadose zone-groundwater systems incorporate these interphase transfers. nih.govascelibrary.org In practical applications, tracer studies may be used to calibrate and validate these models. In such studies, a known amount of a conservative substance is released into the aquatic system, and its movement is monitored to determine parameters like flow velocity and dispersion, which can then be applied to model the transport of the contaminant of interest. nih.gov While these principles are standard, the application to this compound would require experimental determination of its specific properties, such as its diffusion coefficient in water and its partitioning coefficients between water, air, and sediment.
Research Methodologies in Environmental Monitoring
Analytical Techniques for Detection in Environmental Matrices
The detection of this compound, a chlorinated aromatic hydrocarbon, in environmental samples like water and soil relies on sensitive analytical chemistry techniques. While validated methods specifically for this compound in environmental matrices are not widely documented, the methodologies used for similar compounds, such as chlorinated benzenes and benzyl chloride, are directly applicable. The primary approach involves gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS). nih.govscispace.com
A crucial step in the analysis of trace-level contaminants in complex matrices like water is sample preparation, which aims to isolate and concentrate the analytes. For volatile and semi-volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a preferred technique due to its simplicity and elimination of organic solvents. nih.govresearchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (vapor) above the sample. The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.
Commonly used SPME fibers for chlorinated and aromatic compounds include polydimethylsiloxane (B3030410) (PDMS) and Carbowax/divinylbenzene (CW/DVB). nih.govnih.gov The choice of fiber depends on the polarity and volatility of the target analyte. Following separation on the GC column, mass spectrometry provides definitive identification based on the compound's unique mass spectrum and quantification at very low levels. nih.govnih.gov
The following interactive table summarizes analytical methods used for related compounds, which are indicative of the approaches suitable for this compound.
| Compound Class | Sample Matrix | Preparation Method | Analytical Method | Detector | Limit of Detection (LOD) | Reference |
| Chlorinated Benzenes | Water | HS-SPME (PDMS fiber) | GC | MS | <0.006 µg/L | nih.govresearchgate.net |
| Benzyl Chloride | Wastewater | HS-SPME (ACF fiber) | GC | MS | 20 ng/L | nih.gov |
| Volatile Organics | Water | Purge and Trap | GC | MS | Not Specified | nih.govcdc.gov |
| Chlorinated Benzenes | Water | Solid-Phase Disk Extraction | GC | ECD | 0.05 - 4 ng/L | researchgate.net |
| Benzyl Chloride | Pharmaceutical Products | Solvent-Free Headspace | GC | MS | LOQ: 0.1 µg/g | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Context within Studies on Emerging Pollutants
This compound is recognized within the scientific and regulatory communities as a contaminant of emerging concern (CEC). epa.govitrcweb.org CECs are substances that are suspected or known to be present in the environment but are not yet subject to routine monitoring or regulation. Their potential risks to human health and ecosystems are often not fully understood. itrcweb.org
The inclusion of this compound on prominent suspect lists is a key indicator of its status as a CEC. Specifically, it is part of the NORMAN Suspect List Exchange (NORMAN-SLE). epa.govnorman-network.com The NORMAN network is a European initiative that facilitates the collection and exchange of information on emerging environmental substances to promote more holistic environmental monitoring. nih.govifremer.frvu.nl A substance's presence on this list signifies that it is a candidate for future monitoring campaigns and research into its environmental occurrence, fate, and toxicity.
Furthermore, this compound is included in the HBM4EU CECscreen list, which is a screening list for Chemicals of Emerging Concern developed under the European Human Biomonitoring Initiative (HBM4EU). epa.gov This highlights its relevance not only for environmental monitoring but also for potential human exposure.
The classification of this compound as a CEC means that while it is not currently a priority pollutant with established environmental quality standards, it is on the scientific radar. This status encourages the development and validation of analytical methods for its detection and prompts research into its potential effects. itrcweb.org Future environmental studies focusing on non-target and suspect screening analysis may reveal the prevalence of this compound in various environmental compartments, which could inform the need for regulatory action.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Reaction Mechanisms and Intermediates
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms and identifying transient intermediates involved in the transformations of (Chloromethyl)ethylbenzene. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to model the electronic structure and predict the molecular geometry, vibrational frequencies, and energies of reactants, transition states, and products.
While specific studies on this compound are limited, extensive research on the closely related analogue, p-vinylbenzyl chloride (VBC), provides significant insights. VBC shares the critical chloromethylbenzyl moiety, which is the primary site of many reactions. Theoretical calculations on VBC, often using the 6-31G+(d,p) basis set, have been shown to be in good agreement with experimental spectroscopic data, validating their predictive power. cdnsciencepub.comscholaris.caresearchgate.net These studies calculate various properties to understand the molecule's stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand electronic transitions and susceptibility to attack. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For molecules like VBC, these maps highlight the electrophilic nature of the benzylic carbon attached to the chlorine atom, making it susceptible to nucleophilic substitution. scholaris.ca Such calculations can be directly extrapolated to understand the reaction pathways of this compound, particularly for reactions involving the chloromethyl group.
| Calculated Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates susceptibility to electrophilic attack on the aromatic ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates susceptibility to nucleophilic attack, particularly at the benzylic carbon. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of kinetic stability and chemical reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps identify reactive sites within the molecule. |
This table describes quantum chemical parameters typically calculated for aromatic compounds, with relevance explained for this compound based on studies of analogous structures like VBC.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling is a crucial tool for predicting the reactivity of this compound and the selectivity of its formation and subsequent reactions. The compound possesses two primary reactive sites: the electrophilic benzylic carbon of the chloromethyl group and the aromatic ring, which can undergo electrophilic substitution.
The reactivity of the benzylic chloride is high, making it prone to nucleophilic substitution reactions. researchgate.netchemicalbook.com Computational models can simulate the energy profiles of these substitution pathways (e.g., S(_N)1 vs. S(_N)2 mechanisms), helping to predict reaction rates and product outcomes under various conditions.
Furthermore, theoretical models are invaluable for understanding the regioselectivity of the chloromethylation of ethylbenzene (B125841), the reaction used to synthesize this compound. The ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Computational studies on analogous reactions, such as the chloromethylation of toluene (B28343), have shown that the methoxymethyl cation (CH(_3)OCH(_2)) acts as a remarkably selective electrophile, yielding very low percentages of the meta isomer (~0.4%). nih.gov Similar quantum chemical modeling for ethylbenzene would involve calculating the energies of the intermediate carbocations (Wheland intermediates) for ortho, meta, and para attack. The lower energy of the ortho and para intermediates, due to better charge stabilization by the ethyl group, would computationally confirm the observed product distribution.
Theoretical studies on the atmospheric degradation of ethylbenzene by hydroxyl (·OH) radicals also provide a model for the environmental reactivity of the ethylbenzene moiety. mdpi.com These calculations show that the reaction proceeds via ·OH addition to the aromatic ring or hydrogen abstraction from the ethyl group, with distinct energy barriers for each pathway. mdpi.comnih.gov
| Reaction Type | Modeled Aspect | Computational Insight |
| Nucleophilic Substitution | Reaction energy profile of the chloromethyl group. | Determination of S(_N)1 vs. S(_N)2 favorability and activation energies. |
| Electrophilic Substitution | Stability of ortho, meta, and para intermediates in chloromethylation. | Prediction of isomer distribution (regioselectivity) during synthesis. |
| Atmospheric Oxidation | Energy barriers for ·OH radical attack on the ring vs. the ethyl group. | Elucidation of the most likely initial steps in environmental degradation. |
This table summarizes how molecular modeling can be applied to understand the reactivity and selectivity of this compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Environmental Parameters (e.g., Kₒw prediction)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.gov For environmental risk assessment, predicting parameters like the n-octanol/water partition coefficient (Kₒw) is essential, as it indicates a chemical's tendency to bioaccumulate.
While specific QSPR models for this compound are not prominent in the literature, models developed for broader classes of aromatic and halogenated compounds can be applied. d-nb.inforesearchgate.netresearchgate.net These models correlate a target property (like log Kₒw) with a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic, geometric, or topological. nih.gov
Developing a QSPR model for predicting the log Kₒw of this compound and related compounds would involve:
Descriptor Calculation: Computing a wide range of descriptors for a set of similar molecules with known log Kₒw values.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical relationship between the most relevant descriptors and the log Kₒw. researchgate.net
Validation: Testing the model's predictive power using internal and external validation sets to ensure its robustness.
The resulting model would be a mathematical equation that could quickly and inexpensively estimate the log Kₒw for new or untested compounds like the various isomers of this compound, aiding in their environmental assessment. mdpi.com
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, charge distribution, and reactivity. |
| Geometric | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |
| Topological | Wiener Index, Connectivity Index | Atomic connectivity and branching. |
| Physicochemical | Molar Refractivity | Molar polarizability of the compound. |
This table lists descriptor types relevant for building QSPR models to predict environmental parameters like Kₒw for compounds such as this compound.
Chiral Studies in Environmental and Biological Transformations
Chirality plays a critical role in the environmental fate and toxicology of many pollutants because biological systems (e.g., enzymes) are themselves chiral. nih.govnih.gov Enantiomers of a chiral compound can exhibit different rates of degradation, biotransformation pathways, and toxicological effects. tandfonline.com
This compound itself is achiral. However, it can be metabolized to chiral products. The ethyl group's benzylic carbon (the carbon attached to the benzene (B151609) ring) is a prochiral center. Enzymatic oxidation at this site, a common metabolic pathway for alkylbenzenes, generates a new stereocenter. This is exemplified by the metabolism of the parent compound, ethylbenzene. The biotransformation of ethylbenzene proceeds via hydroxylation to form 1-phenylethanol, which is chiral. nih.gov Subsequent oxidation leads to mandelic acid. Studies have shown this process to be highly stereoselective; in humans and rats exposed to ethylbenzene, essentially only the (R)-enantiomer of mandelic acid is found in urine. nih.gov This contrasts sharply with the metabolism of styrene (B11656), which produces a nearly racemic mixture of mandelic acid. nih.gov
This high degree of enantioselectivity in the metabolism of ethylbenzene strongly suggests that the biological transformation of this compound would also be a chiral process. Computational methods, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to study these transformations. These models can simulate the binding of this compound to the active site of metabolic enzymes like cytochrome P450. By calculating the energy barriers for the formation of the (R) versus the (S) intermediate, these theoretical studies can predict and explain the stereochemical outcome of the biotransformation, providing insight into its potential enantioselective toxicity and environmental persistence. nih.govnih.gov
| Parent Compound | Metabolic Process | Chiral Metabolite | Observed Stereochemistry |
| Ethylbenzene | Side-chain hydroxylation & oxidation | 1-Phenylethanol, Mandelic Acid | Predominantly (R)-Mandelic Acid |
| Styrene | Epoxidation & subsequent oxidation | Mandelic Acid | Nearly Racemic (R/S ≈ 1.2) |
| This compound | Predicted: Side-chain hydroxylation | 1-(4-(Chloromethyl)phenyl)ethanol | Predicted: Enantioselective |
This table compares the known stereoselective metabolism of ethylbenzene and styrene to predict the likely chiral biotransformation of this compound.
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Pathways
Traditional methods for the synthesis of benzyl (B1604629) chlorides, the class of compounds to which (chloromethyl)ethylbenzene belongs, often involve harsh conditions and hazardous reagents, such as the use of paraformaldehyde, gaseous hydrochloric acid, and anhydrous zinc chloride for chloromethylation. mdpi.comacs.org These processes can suffer from low selectivity, leading to the formation of undesirable by-products and complex purification procedures. mdpi.com Recognizing these drawbacks, current research is actively pursuing more sustainable and efficient synthetic routes.
Emerging trends focus on green chemistry principles to minimize environmental impact and enhance safety. One promising area is the use of visible-light-mediated reactions. researchgate.net A metal-free process has been reported for the synthesis of α-chloro alkyl arenes from substituted toluenes using N,N-dichloroacetamide as the chlorinating agent, avoiding the need for metal catalysts, additives, or radical initiators. mdpi.com This methodology presents a viable, greener alternative to conventional industrial processes that rely on the homolysis of elemental chlorine activated by thermal or UV irradiation, which often produces poly-chlorinated impurities. mdpi.com
Another avenue of research involves the development and application of recyclable catalysts. A method for preparing 4-ethylbenzyl chloride involves the chloromethylation of ethylbenzene (B125841) using acetal, chlorosulfonic acid, and a Lewis acid catalyst that can be recovered and reused. patsnap.com This approach not only improves the economic feasibility of the process but also reduces waste. The benefits of this particular method include a high yield of the desired product (>99%) with few isomers, simplifying the separation process. patsnap.com Similarly, the use of phase-transfer catalysis in related syntheses has been shown to enable milder reaction conditions, reduce energy consumption, and increase product yield by minimizing side reactions. google.com
These modern synthetic strategies represent a significant step forward in the production of this compound and related compounds, aligning with the growing demand for environmentally benign chemical manufacturing.
Table 1: Comparison of Synthetic Pathways for Benzyl Chlorides This table provides a comparative overview of traditional and emerging sustainable methods for the synthesis of benzyl chlorides, including this compound.
| Feature | Traditional Industrial Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Elemental chlorine, paraformaldehyde, HCl, zinc chloride mdpi.com | N,N-dichloroacetamide, recyclable Lewis acids, phase transfer catalysts mdpi.compatsnap.comgoogle.com |
| Conditions | High temperature, UV irradiation mdpi.com | Visible light, mild temperatures (30-40°C) mdpi.comgoogle.com |
| Catalyst | Often requires stoichiometric reagents or harsh catalysts mdpi.com | Metal-free photocatalysis, recyclable catalysts mdpi.compatsnap.com |
| Selectivity | Can lead to poly-chlorination and isomer formation mdpi.com | High regioselectivity, fewer isomers mdpi.compatsnap.com |
| Sustainability | Generates hazardous waste, uses dangerous reagents mdpi.com | Reduces waste, uses safer reagents, lower energy consumption mdpi.comgoogle.com |
Exploration of Novel Catalytic Applications
The reactive benzylic chloride functional group in this compound makes it a valuable substrate in a variety of catalytic transformations for creating complex molecules. A significant challenge in synthetic chemistry has been the selective activation of the strong C–Cl bond in benzyl chlorides. acs.org Recent advancements in catalysis are providing new pathways to utilize these stable and abundant compounds.
One of the most dynamic areas of research is the use of cooperative catalysis involving visible light. organic-chemistry.org This strategy enables the generation of benzyl radicals from benzyl chlorides under mild conditions. nih.gov In this approach, a nucleophilic catalyst, such as lutidine, reacts with the benzyl chloride to form an intermediate salt. acs.org This salt has a lower reduction potential, allowing a photocatalyst to activate it via single-electron transfer, ultimately cleaving the C–N bond to release the desired benzyl radical. nih.govacs.org This benzyl radical can then participate in various bond-forming reactions, such as Giese couplings with electron-deficient alkenes, to build more complex molecular architectures. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions also represent an emerging application for benzyl chlorides. mit.edu Researchers have developed nickel-catalyzed Heck-type reactions that couple benzyl chlorides with simple, unactivated olefins, including ethylene. mit.edu This method is notable because it proceeds at room temperature and exhibits high selectivity for the formation of 1,1-disubstituted olefins, which are often challenging to synthesize using traditional palladium catalysts. mit.edu The ability to use a wide range of both benzyl chlorides and alkene coupling partners highlights the versatility of this catalytic system. mit.edu
These innovative catalytic methods are expanding the synthetic utility of this compound and its derivatives, transforming them from simple intermediates into powerful building blocks for the synthesis of fine chemicals and pharmaceuticals.
Design and Synthesis of Advanced Functional Materials
This compound is a key precursor in the synthesis of advanced functional materials, primarily through its conversion to vinylbenzyl chloride (VBC), also known as chloromethylstyrene. VBC is a highly versatile monomer because it contains both a polymerizable vinyl group and a reactive benzyl chloride group. researchgate.net This bifunctional nature allows for the creation of a vast array of polymers with tailored properties.
The polymerization of VBC yields poly(vinylbenzyl chloride), a reactive polymer that serves as a scaffold for further chemical modification. researchgate.net The benzylic chloride sites on the polymer backbone are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This post-polymerization functionalization is a powerful tool for designing materials with specific capabilities. For example, reaction with amines can produce quaternary ammonium (B1175870) salts, leading to the creation of ion-exchange resins widely used in water treatment and catalysis.
This versatility extends to the fabrication of sophisticated material architectures. For instance, VBC can be polymerized from the surface of silica (B1680970) nanoparticles using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. This "grafting from" method allows for precise control over the polymer chain length, resulting in the formation of core-shell particles with a well-defined polymer brush layer. Such nanoparticles have potential applications in areas like targeted drug delivery and advanced coatings.
Furthermore, polymers derived from VBC are used in a variety of other high-performance applications. They are components in photoresists for the electronics industry, serve as coupling agents to improve the interface between different materials in composites, and are used to create conductive polymers. The ability to easily functionalize poly(VBC) makes it an invaluable platform for developing the next generation of advanced materials.
Table 2: Applications of this compound-Derived Functional Materials This table summarizes the diverse applications of advanced functional materials synthesized from this compound, primarily via its conversion to Vinylbenzyl Chloride (VBC).
| Material Type | Key Functionalization | Application Area |
|---|---|---|
| Ion-Exchange Resins | Quaternization of the benzyl chloride group | Water treatment, Catalysis |
| Functional Polymers | Nucleophilic substitution with various functional groups | Photoresists, Conductive polymers, Specialty coatings |
| Core-Shell Nanoparticles | Graft polymerization from silica cores | Drug delivery, Advanced coatings |
| Composite Materials | Use as a coupling agent | Enhancing bonding between fibers and resins |
| Biomedical Materials | Modification to interact with biological molecules | Targeted drug delivery, Medical devices |
Comprehensive Environmental Risk Assessment and Mitigation Strategies
A thorough understanding of the environmental footprint of this compound is crucial for its responsible use. While specific comprehensive environmental fate and toxicology studies on this compound are limited, its risk profile can be inferred from its chemical structure and data on related compounds such as ethylbenzene and benzyl chloride.
Environmental Fate: this compound is expected to share environmental behaviors with similar aromatic hydrocarbons. Like ethylbenzene, it is a volatile compound, suggesting that if released into soil or water, a significant portion will partition into the atmosphere. cdc.gov In the atmosphere, it is likely to be degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov In soil and water, biodegradation by microorganisms is expected to be a key degradation pathway, although its persistence may increase in anaerobic environments like groundwater. cdc.govcdc.gov The presence of the chlorine atom may influence the rate and pathways of its degradation compared to ethylbenzene.
Toxicity and Hazard Profile: Data on analogous compounds indicate potential environmental and health risks. Benzyl chlorides are known to be reactive, and safety data for a related compound, 1,2-Bis(chloromethyl)benzene, classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation. Crucially, it is also classified as very toxic to aquatic life with long-lasting effects. The EPA's CompTox Chemicals Dashboard includes this compound in lists associated with chemical data reporting under the Toxic Substances Control Act (TSCA), indicating its relevance for regulatory oversight. epa.gov Animal studies on ethylbenzene have shown that long-term exposure can affect the liver and kidneys. cdc.govnih.govcdc.gov
Mitigation Strategies: Given these potential risks, comprehensive mitigation strategies are essential. These include:
Engineering Controls and Handling: Implementing strict engineering controls in industrial settings to prevent releases to the environment. Proper handling procedures, including the use of personal protective equipment, are necessary to minimize occupational exposure.
Waste Management: Developing and adhering to protocols for the safe disposal of this compound and any waste streams containing it, in accordance with local and national regulations.
Environmental Monitoring: Conducting targeted environmental monitoring in areas of production and use to detect any potential contamination of air, water, or soil.
Future research should focus on generating specific data for this compound to refine this risk assessment, including its biodegradation rates, aquatic toxicity, and potential for bioaccumulation.
Q & A
Q. What are the recommended synthetic routes for (Chloromethyl)ethylbenzene in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves electrophilic substitution or alkylation reactions. A feasible route is the Friedel-Crafts alkylation of ethylbenzene using chloromethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include maintaining a temperature range of 0–5°C to minimize side reactions like polyalkylation . Alternatively, nucleophilic displacement on pre-functionalized ethylbenzene derivatives (e.g., hydroxymethyl or bromomethyl intermediates) using HCl or PCl₃ may be employed. Reaction progress should be monitored via TLC or GC-MS to optimize yield and purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can confirm the ethyl (δ 1.2–1.4 ppm, triplet) and chloromethyl (δ 4.5–4.7 ppm, singlet) groups. ¹³C NMR distinguishes aromatic carbons (δ 125–140 ppm) and aliphatic carbons (ethyl: δ 15–25 ppm; chloromethyl: δ 40–50 ppm) .
- GC-MS : Used to verify molecular ion peaks (m/z ≈ 154 for C₉H₁₁Cl⁺) and fragmentation patterns. Retention time comparisons with standards enhance accuracy .
- IR Spectroscopy : C-Cl stretching (550–650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) provide structural confirmation .
Q. What safety protocols are essential when handling this compound in research laboratories?
- Methodological Answer :
- PPE : Wear nitrile or Viton® gloves, Tychem® CPF 4 suits, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations .
- Storage : Keep in airtight, amber glass containers at 2–8°C, away from ignition sources. Ground metal containers during transfers to prevent static discharge .
- Spill Management : Neutralize small spills with sodium bicarbonate, and collect residues in halogen-resistant containers for incineration .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during the synthesis of this compound?
- Methodological Answer : Competing pathways (e.g., over-alkylation or oxidation) are mitigated by:
- Temperature Control : Slow addition of chloromethylating agents at ≤5°C reduces exothermic side reactions .
- Catalyst Optimization : Use stoichiometric AlCl₃ (1.1 eq.) to avoid residual acidity, which promotes decomposition. Post-reaction quenching with ice-cold water removes catalyst residues .
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) favor mono-substitution over di-substitution due to reduced electrophilicity .
Q. What strategies resolve discrepancies in reaction yields reported across different studies?
- Methodological Answer : Yield inconsistencies often stem from variations in:
- Reagent Purity : Use freshly distilled chloromethyl chloride (≥99%) to avoid hydrolysis byproducts. Validate purity via Karl Fischer titration .
- Analytical Calibration : Standardize GC-MS with internal references (e.g., deuterated ethylbenzene) to improve quantification accuracy .
- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reaction times dynamically .
Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with arylboronic acids, yielding biaryl derivatives for materials science applications. Key considerations:
- Ligand Design : Bulky ligands (e.g., SPhos) prevent β-hydride elimination, improving selectivity .
- Solvent Optimization : Use toluene/water biphasic systems to enhance catalyst turnover and product isolation .
- Green Chemistry Adaptations : Replace traditional solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
